Technical Guide: H-Ser(tBu)-AMC HCl (CAS 201855-41-6)
Technical Guide: H-Ser(tBu)-AMC HCl (CAS 201855-41-6)
[1][2][3]
Executive Summary
H-Ser(tBu)-AMC HCl (CAS 201855-41-6) is a specialized fluorogenic building block used primarily in the synthesis of protease substrates.[1] It combines the amino acid L-Serine—protected at the side chain with a tert-butyl (tBu) ether—with the fluorophore 7-Amino-4-methylcoumarin (AMC).[1][2]
This compound serves two critical roles in biochemical research:
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Synthetic Intermediate: It acts as the C-terminal scaffold for constructing longer peptide-AMC substrates (e.g., for Caspases, Granzymes, or Kallikreins) where the Serine residue is required at the P1 position.[3]
-
Structural Probe: The bulky, hydrophobic tert-butyl group allows researchers to probe the steric tolerance of aminopeptidase active sites or to synthesize lipophilic substrate analogs.[1][3]
Part 1: Chemical Identity & Structural Analysis[2][4]
Structural Anatomy
The molecule is composed of three distinct functional domains, each serving a specific purpose in chemical synthesis and biological assay design.
-
The Core (L-Serine): The central amino acid scaffold.[1]
-
The Protector (tBu): A tert-butyl ether protecting group attached to the Serine hydroxyl (-OH).[1] This prevents side-reactions (such as acylation) during peptide coupling and increases lipophilicity.[1]
-
The Reporter (AMC): Attached via an amide bond to the carboxyl group of Serine.[1] In this state, the AMC fluorescence is quenched.[1][3][4] Upon enzymatic cleavage of the amide bond, free AMC is released, exhibiting strong blue fluorescence.[3][5][6]
Diagram: Structural Composition & Function
The following diagram illustrates the chemical connectivity and the functional role of each moiety.
Figure 1: Structural decomposition of H-Ser(tBu)-AMC HCl, highlighting the reactive N-terminus and the fluorogenic reporter.[1]
Part 2: Physicochemical Properties[2][4]
Accurate handling of H-Ser(tBu)-AMC HCl requires adherence to specific physicochemical constraints.
| Property | Specification | Technical Note |
| Chemical Formula | C₁₇H₂₂N₂O₄[1] · HCl | Calculated based on stoichiometry.[1][3] |
| Molecular Weight | ~354.83 g/mol | 318.37 (Free Base) + 36.46 (HCl).[1][3] |
| Appearance | White to off-white powder | Hygroscopic; store with desiccant.[1][3] |
| Solubility | DMSO, DMF, Methanol | High solubility in polar aprotic solvents (>10 mM).[1][3] |
| Water Solubility | Limited / Moderate | The tBu and AMC groups are hydrophobic.[1][3] The HCl salt improves aqueous solubility, but organic co-solvents (DMSO) are recommended.[1][3] |
| Fluorescence (Free) | N/A (Quenched) | Intact substrate has low quantum yield.[1][3] |
| Fluorescence (Cleaved) | Ex: 340–360 nm / Em: 440–460 nm | Values apply to the released AMC moiety.[1] |
| Purity (HPLC) | Typically ≥ 95% | Critical for kinetic assays to minimize background fluorescence.[1][3] |
Part 3: Mechanistic Utility & Applications[2][4]
Peptide Synthesis (Primary Application)
H-Ser(tBu)-AMC is predominantly used as a "pre-loaded" building block.[1] In standard Solid Phase Peptide Synthesis (SPPS) or solution-phase synthesis, attaching a fluorophore to the C-terminus of a peptide is chemically challenging.[1] By starting with H-Ser(tBu)-AMC, researchers can extend the peptide chain from the free N-terminus.[1]
-
Workflow: H-Ser(tBu)-AMC + Fmoc-AA-OH
Fmoc-AA-Ser(tBu)-AMC.[1] -
Deprotection: The tBu group is acid-labile.[1] Treatment with Trifluoroacetic Acid (TFA) removes the tBu group, restoring the native Serine hydroxyl (H-Ser-AMC) if required for the specific enzyme target.
Protease Profiling
Once incorporated into a peptide (e.g., Ac-Ile-Glu-Thr-Asp-Ser-AMC), the molecule serves as a substrate for serine proteases or caspases.[1]
-
Mechanism: The enzyme recognizes the peptide sequence.[1][3]
-
Catalysis: Hydrolysis of the amide bond between Serine and AMC.[1][3]
-
Signal: Release of free AMC, resulting in a ~1000-fold increase in fluorescence intensity.[1][3]
Diagram: Synthesis & Assay Workflow
Figure 2: Workflow converting the H-Ser(tBu)-AMC building block into a functional protease substrate.
Part 4: Experimental Protocols
Protocol A: Solubilization & Storage (Trustworthiness)
Rationale: Improper storage leads to hydrolysis of the AMC bond or oxidation, creating high background fluorescence.[3]
-
Stock Preparation: Dissolve H-Ser(tBu)-AMC HCl in high-grade anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 10–50 mM .
-
Aliquot: Divide into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C (short term) or -80°C (long term). Protect from light (wrap tubes in foil).
-
Verification: Before use, dilute a small amount in buffer and measure fluorescence.[1][3] High background indicates degradation.[1][3]
Protocol B: Solution-Phase Coupling (Synthesis)
Rationale: This protocol describes extending the N-terminus.[1]
-
Activation: Dissolve 1.2 equivalents of the incoming protected amino acid (e.g., Boc-Ala-OH or Fmoc-Ala-OH) in DMF. Add 1.2 eq of HATU or HBTU.[1][3]
-
Base Addition: Add 2.5 equivalents of DIPEA (N,N-Diisopropylethylamine) to the activated acid. Stir for 5 minutes.
-
Coupling: Add 1.0 equivalent of H-Ser(tBu)-AMC HCl (dissolved in minimal DMF) to the mixture.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS.[1][3]
-
Workup: Dilute with ethyl acetate, wash with 5% citric acid (removes excess amine), 5% NaHCO₃ (removes excess acid), and brine. Dry over MgSO₄.[1][3]
Protocol C: Deprotection of tert-Butyl Group
Rationale: If the target enzyme requires a native Serine hydroxyl, the tBu group must be removed.[3]
-
Cocktail: Prepare a solution of 95% TFA (Trifluoroacetic acid) , 2.5% TIS (Triisopropylsilane), and 2.5% H₂O.
-
Reaction: Dissolve the protected peptide-AMC in the cleavage cocktail.
-
Incubation: Stir at room temperature for 1–2 hours.
-
Precipitation: Add cold diethyl ether to precipitate the deprotected peptide. Centrifuge and wash the pellet 3x with ether.
-
Purification: Purify via preparative HPLC (C18 column) to remove truncated fragments and scavengers.
References
-
PubChem. (n.d.).[1][3][7] Methyl O-tert-butyl-L-serinate hydrochloride (Related Structure Analysis).[1] National Library of Medicine.[1][3] Retrieved from [Link][1]
-
Harris, J. L., et al. (2000).[1][3] Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries.[1][3] Proceedings of the National Academy of Sciences (PNAS).[1] [Link][1]
-
Zimmerman, M., et al. (1977).[1][3] Sensitive assays for trypsin, trypsin-like enzymes, and elastases.[1][3] Analytical Biochemistry.[1][3] [Link]
Sources
- 1. Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1) | C8H18ClNO3 | CID 16218549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleaving Expectations: A Review of Proteasome Functional and Catalytic Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. H-D-Ser(tBu)-OtBu.HCl | C11H24ClNO3 | CID 56777372 - PubChem [pubchem.ncbi.nlm.nih.gov]
